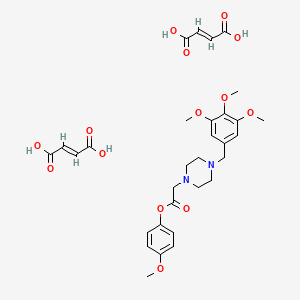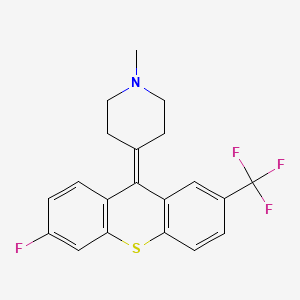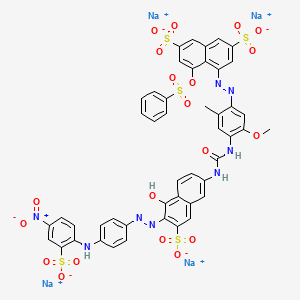
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium is a complex organic compound with a unique structure that includes an azo group, a sulfonamide group, and a butanamide backbone
Vorbereitungsmethoden
The synthesis of Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The sulfonamide group is introduced through sulfonation, and the final product is obtained by reacting with butanamide and sodium ions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts color to the compounds.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The exact pathways and targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo compounds and sulfonamides. Compared to these, Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:
Azo dyes: Known for their vibrant colors and used in various industrial applications.
Sulfonamide drugs: Used as antibiotics due to their ability to inhibit bacterial enzymes.
This compound’s unique combination of an azo group, sulfonamide group, and butanamide backbone makes it a versatile and valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
71750-85-1 |
|---|---|
Molekularformel |
C18H27N4NaO5S |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
sodium;N-(2-ethylhexyl)-2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H27N4O5S.Na/c1-4-6-7-13(5-2)11-20-18(25)17(12(3)23)22-21-15-10-14(28(19,26)27)8-9-16(15)24;/h8-10,13,24H,4-7,11H2,1-3H3,(H,20,25)(H2,19,26,27);/q-1;+1 |
InChI-Schlüssel |
XKBIMMNEZBLEKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC(=O)[C-](C(=O)C)N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




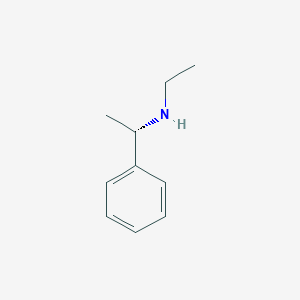
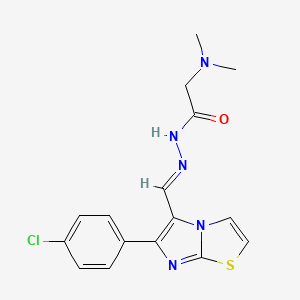
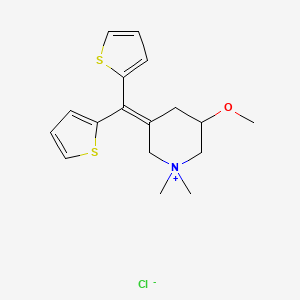
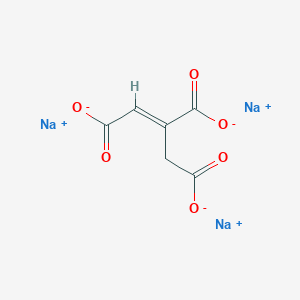
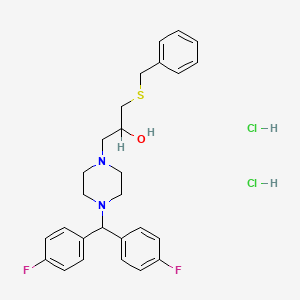
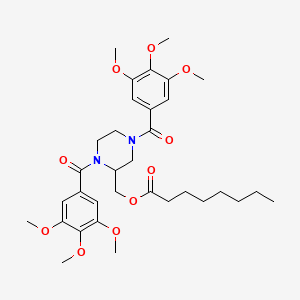
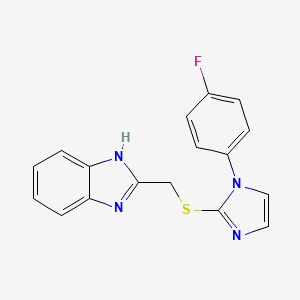
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
